(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide
Description
This compound is a chiral pentanamide derivative featuring a 1,2,4-triazol-5-one moiety linked via a phenylformamido group. The methyl group at the amide nitrogen may enhance metabolic stability, while the aromatic triazolone component could facilitate π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C15H19N5O3 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-[(2R)-1-(methylamino)-1-oxopentan-2-yl]-4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C15H19N5O3/c1-3-4-11(14(22)16-2)17-13(21)10-7-5-9(6-8-10)12-18-15(23)20-19-12/h5-8,11H,3-4H2,1-2H3,(H,16,22)(H,17,21)(H2,18,19,20,23)/t11-/m1/s1 |
InChI Key |
JOPJHULGRZLIMX-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)NC)NC(=O)C1=CC=C(C=C1)C2=NNC(=O)N2 |
Canonical SMILES |
CCCC(C(=O)NC)NC(=O)C1=CC=C(C=C1)C2=NNC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide typically involves multiple steps. One common method includes the reaction of a suitable amine with a triazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of triazole- and amide-containing molecules. Below is a detailed comparison with structurally analogous compounds based on synthesis, bioactivity, and physicochemical properties.
Structural Analogs and Key Functional Groups
Bioactivity and Target Interactions
highlights that triazole-containing compounds cluster into bioactivity groups based on structural similarities. For example:
- Triazolone derivatives (e.g., Target Compound) are predicted to inhibit kinases or proteases due to hydrogen-bonding capacity of the triazolone ring .
- Oxadiazole-thiazole hybrids () exhibit antimicrobial activity, linked to thiazole’s interaction with bacterial enzymes .
- Isoxazole-sulfamoyl analogs (CF2, ) show anti-inflammatory properties, likely via COX-2 inhibition .
Physicochemical Properties
Research Findings and Implications
Bioactivity Clustering : Compounds with triazole or triazolone moieties (e.g., Target Compound) cluster into kinase inhibitor groups, as shown in ’s hierarchical analysis .
Synthetic Flexibility : The formamido linker in the Target Compound allows modular synthesis, akin to ’s carbodiimide-mediated coupling .
Steric Effects: The (2R)-chirality may enhance target selectivity compared to racemic analogs (e.g., ’s stereospecific phenoxyacetamido derivatives) .
Lumping Strategy : As per , the Target Compound’s triazolone group could be "lumped" with other triazole derivatives for predictive modeling of environmental or metabolic behavior .
Biological Activity
The compound (2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
- CAS Number : 49725355
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of triazole compounds often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The specific mechanism involves inhibition of ergosterol synthesis in fungal cell membranes, which is critical for maintaining their structural integrity.
- Anticancer Properties : Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and death.
Pharmacological Effects
- Antifungal Activity : The compound has demonstrated efficacy against various fungal strains, making it a candidate for antifungal therapy.
- Antitumor Activity : In vitro studies have indicated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in MedChemComm explored the structure-activity relationship (SAR) of triazole derivatives, including the target compound. It was found that modifications at the aromatic ring significantly enhanced cytotoxicity against glioma cell lines. The study concluded that specific substitutions could lead to improved therapeutic profiles for treating brain tumors .
Case Study 2: Antifungal Efficacy
Research conducted on various triazole derivatives revealed that the compound exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of existing antifungal agents, indicating its potential as a novel treatment option .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
